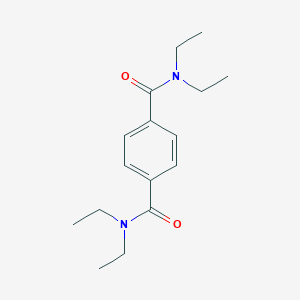

NNN'N'-Tetraethylterephthalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,4-N,4-N-tetraethylbenzene-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-5-17(6-2)15(19)13-9-11-14(12-10-13)16(20)18(7-3)8-4/h9-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSCSRXSQKTCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165497 | |

| Record name | N,N,N',N'-Tetraethylterephthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15394-30-6 | |

| Record name | N,N,N',N'-Tetraethylterephthalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015394306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N',N'-Tetraethylterephthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Nnn N Tetraethylterephthalamide and Its Analogs

Development of Novel Synthetic Pathways

The field of organic synthesis is continually evolving, with a strong emphasis on creating novel reaction pathways that offer advantages over classical methods. For the synthesis of N,N,N',N'-tetraethylterephthalamide and its analogs, this involves exploring new catalytic systems, adhering to the principles of green chemistry, and employing high-throughput techniques to accelerate discovery.

Exploration of Catalytic Approaches in N,N,N',N'-Tetraethylterephthalamide Synthesis

The formation of amide bonds is one of the most common transformations in organic chemistry, yet it often requires the use of stoichiometric activating agents that generate significant chemical waste. ucl.ac.uk To address this, considerable research has been directed towards the development of catalytic methods for direct amide formation from carboxylic acids and amines.

Recent advances have seen the emergence of various catalytic systems based on elements like zirconium, copper, and boron. researchgate.net For instance, boronic acids have been demonstrated as effective organocatalysts for direct amidations at room temperature, offering a waste-free alternative to traditional coupling reagents. sigmaaldrich.com Ruthenium-based catalysts have also been employed for the dehydrogenative coupling of alcohols and amines to form amides, a process that liberates only hydrogen gas as a byproduct. sigmaaldrich.com While direct application of these specific catalysts to N,N,N',N'-tetraethylterephthalamide may not be widely documented, these systems represent the forefront of amide bond synthesis and are applicable to the synthesis of terephthalamides from terephthalic acid and diethylamine (B46881). The catalytic activity in such reactions can be influenced by the molecular structure of the reactants and products. researchgate.net

Table 1: Comparison of Catalytic Systems for Amide Bond Formation

| Catalyst Type | Precursors | Key Advantages | Representative Catalyst(s) |

|---|---|---|---|

| Boronic Acid Catalysts | Carboxylic Acids, Amines | Waste-free, mild room temperature conditions. sigmaaldrich.com | Arylboronic acids. sigmaaldrich.com |

| Ruthenium Catalysts | Alcohols, Amines | Dihydrogen is the only byproduct. sigmaaldrich.com | Ruthenium pincer complexes. sigmaaldrich.com |

| Zirconium Catalysts | Carboxylic Acids, Amines | Effective for direct amidation. researchgate.net | Zirconium(IV) chloride. researchgate.net |

| Copper Catalysts | Carboxylic Acids, Amines | Utilizes a more abundant and less toxic metal. researchgate.net | Copper-based systems. researchgate.net |

Green Chemistry Principles in Amide Bond Formation

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govyoutube.com The synthesis of amides, a key process in the chemical industry, is a major focus for the application of these principles to improve sustainability. ucl.ac.uksigmaaldrich.com

Key strategies include:

Waste Prevention: Designing syntheses to minimize byproducts. Catalytic methods are inherently greener as they reduce the need for stoichiometric reagents. wjarr.comnih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. nih.gov Direct amidation reactions are preferable to methods involving protecting groups or multi-step activations.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as cyclopentyl methyl ether or even water. nih.govnih.gov

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. wjarr.com Microwave-assisted and sonochemical methods are being explored as energy-efficient alternatives to conventional heating. researchgate.net

Use of Renewable Feedstocks: Exploring bio-based starting materials. For terephthalamide (B1206420) synthesis, this could involve producing terephthalic acid from biomass-derived chemicals. nih.gov

Catalysis: Employing catalysts, especially biocatalysts, to carry out reactions with high specificity and under mild conditions. researchgate.netnih.gov Enzymes like Candida antarctica lipase (B570770) B (CALB) have been successfully used for the direct amidation of free carboxylic acids and amines, offering excellent yields without extensive purification. nih.gov

Table 2: Green Chemistry Approaches in Amide Synthesis

| Principle | Application in Amide Synthesis | Example |

|---|---|---|

| Catalysis | Use of enzymes for direct amidation. nih.gov | Candida antarctica lipase B (CALB) catalyzed reaction of a carboxylic acid and an amine. nih.gov |

| Safer Solvents | Replacement of toxic solvents like DMF. nih.gov | Using cyclopentyl methyl ether or water as the reaction medium. researchgate.netnih.gov |

| Renewable Feedstocks | Synthesis of precursors from biomass. nih.gov | Production of terephthalic acid from 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov |

| Energy Efficiency | Use of alternative energy sources. researchgate.net | Mechanochemistry (ball-milling) or sonochemistry to drive reactions. researchgate.net |

High-Throughput Synthesis Strategies for N,N,N',N'-Tetraethylterephthalamide Library Generation

High-throughput synthesis is a crucial technology in modern chemistry, enabling the rapid creation of large libraries of compounds for screening in drug discovery and materials science. nih.gov These techniques can be applied to generate a diverse range of N,N,N',N'-tetraethylterephthalamide analogs by varying the substituents on the aromatic ring or by using a library of different secondary amines in place of diethylamine.

Key methodologies include:

Automated Synthesis: Utilizing robotic platforms to perform multiple reactions in parallel, typically in microplate formats. nih.gov

Flow Chemistry: Conducting reactions in continuous flow reactors, which allows for precise control over reaction parameters, rapid optimization, and easy scalability. prolabas.com This method is particularly well-suited for the production of alkyl amide libraries. prolabas.com

Machine Learning Integration: Combining high-throughput experimentation with machine learning algorithms to accelerate the optimization of reaction conditions and predict the properties of new compounds. chemistryworld.com

"Click" Chemistry Approaches: While not a direct amidation, the robust and efficient nature of reactions like the copper-catalyzed azide-alkyne cycloaddition can be used to rapidly assemble complex molecules from azide-containing building blocks, which could be derivatives of a core terephthalamide structure. rsc.org

Table 3: High-Throughput Synthesis Techniques for Amide Libraries

| Technique | Description | Advantages |

|---|---|---|

| Flow Chemistry | Reactions are performed in a continuously flowing stream within a microreactor or tube. prolabas.com | Excellent control of temperature and mixing, rapid optimization, enhanced safety, and easy scale-up. prolabas.com |

| Automated Parallel Synthesis | Robotic systems prepare and process many individual reactions simultaneously in well plates. nih.gov | High number of compounds can be synthesized and screened quickly. nih.gov |

| Stopped-Flow Chemistry | Reagents are rapidly mixed and the flow is stopped, allowing for the study of fast reaction kinetics. chemistryworld.com | Can be combined with machine learning to accelerate the discovery process. chemistryworld.com |

Precursor Chemistry and Optimization for N,N,N',N'-Tetraethylterephthalamide Production

The production of N,N,N',N'-tetraethylterephthalamide fundamentally relies on the selection and reaction of appropriate chemical precursors. The most direct and common precursors are a derivative of terephthalic acid and diethylamine.

Terephthaloyl Chloride: This is a highly reactive diacyl chloride and a common starting material. Its reaction with two equivalents of diethylamine, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, yields N,N,N',N'-tetraethylterephthalamide. mdpi.comgoogle.com

Terephthalic Acid: Using terephthalic acid directly is a greener approach as it avoids the pre-formation of the acid chloride. nih.gov However, this method requires either harsh conditions or, more preferably, a catalytic system to facilitate the direct amidation reaction, as the carboxylic acid is less reactive than the acyl chloride. ucl.ac.uk

Dimethyl Terephthalate (B1205515): This diester can also serve as a precursor through aminolysis with diethylamine. This reaction often requires higher temperatures or a catalyst to proceed efficiently.

Poly(ethylene terephthalate) (PET) Waste: An innovative approach involves the chemical recycling of PET. Studies have shown that PET can be depolymerized using amines. For example, aminolysis with diethanolamine (B148213) has been used to synthesize N1,N1,N4,N4-tetrakis(2-hydroxyethyl)terephthalamide, an analog of the target compound. researchgate.net A similar process using diethylamine could potentially yield N,N,N',N'-tetraethylterephthalamide.

Optimization of the synthesis involves systematically varying parameters such as temperature, solvent, reaction time, and the molar ratio of reactants and catalysts to maximize the yield and purity of the final product. For instance, in the synthesis of related polyamides, adjusting the solvent system and the concentration of additives like lithium chloride and calcium chloride was found to significantly impact the molecular weight of the product. google.com

Table 4: Precursors for N,N,N',N'-Tetraethylterephthalamide Synthesis

| Terephthaloyl Precursor | Amine Precursor | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Terephthaloyl Chloride | Diethylamine | Aprotic solvent, presence of a base (e.g., pyridine). mdpi.comgoogle.com | High reactivity, fast reaction. mdpi.com | Generates HCl byproduct, precursor is moisture-sensitive. |

| Terephthalic Acid | Diethylamine | High temperature or use of a catalyst. ucl.ac.uk | Greener, avoids use of thionyl chloride. nih.gov | Lower reactivity, requires activation or harsh conditions. |

| Dimethyl Terephthalate | Diethylamine | High temperature, catalyst may be needed. | Readily available precursor. | Reaction can be slow and may require forcing conditions. |

| PET Waste | Diethylamine | Aminolysis at elevated temperatures. researchgate.net | Utilizes waste material, potential for upcycling. frontiersin.org | May produce mixtures, requires purification. researchgate.net |

Scalability Considerations in Laboratory-Scale N,N,N',N'-Tetraethylterephthalamide Synthesis

Transitioning a synthetic procedure from a small, research-scale to a larger, laboratory-scale (e.g., gram-scale or higher) introduces several challenges that must be addressed to ensure efficiency, safety, and reproducibility. nih.govresearchgate.net

Key considerations for the synthesis of N,N,N',N'-tetraethylterephthalamide include:

Heat Management: Amidation reactions are often exothermic. On a larger scale, the heat generated can be difficult to dissipate, potentially leading to side reactions or a runaway reaction. Proper reactor design and cooling systems are critical.

Mass Transfer and Mixing: Ensuring that reactants are mixed efficiently is more challenging in larger vessels. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and the formation of impurities.

Solubility: The solubility of reactants, intermediates, and the final product can change with scale and concentration. mun.ca In the synthesis of aromatic polyamides like PPTA, solubility issues are a major hurdle, often requiring specific solvent systems containing salts like LiCl or CaCl₂ to keep the growing polymer chains in solution. google.com Similar issues could arise during the synthesis of N,N,N',N'-tetraethylterephthalamide, especially if it has limited solubility in the chosen reaction solvent.

Purification: Isolating the pure product from a large-scale reaction can be more complex. Methods like crystallization or chromatography that are straightforward on a small scale may become impractical or inefficient. Developing a robust and scalable purification protocol, such as precipitation followed by washing, is essential.

Reaction Kinetics: The apparent reaction kinetics can be influenced by mass and heat transfer effects at a larger scale, potentially altering the optimal reaction time compared to small-scale experiments. rsc.org

Process Modifications: Scaling up may require modifying the synthetic protocol itself. For instance, the order of addition of reagents or the rate of addition can become critical parameters to control the reaction. google.comnih.gov

Table 5: Challenges and Solutions in Scaling Up Amide Synthesis

| Challenge | Potential Impact | Mitigation Strategy |

|---|---|---|

| Heat Transfer | Runaway reactions, side products. | Use of a jacketed reactor, efficient stirring, controlled addition of reagents. |

| Mixing | Lower yield, impurity formation. nih.gov | Mechanical stirring, appropriate reactor geometry, use of flow reactors. prolabas.com |

| Solubility | Precipitation of product/reactants, difficult handling. mun.ca | Careful solvent selection, use of co-solvents or additives (e.g., salts). google.com |

| Purification | Difficulty in achieving high purity, product loss. | Development of scalable crystallization or precipitation/washing procedures. |

Mechanistic Investigations of Nnn N Tetraethylterephthalamide Reactivity

Reaction Kinetics and Thermodynamic Profiles

Detailed kinetic and thermodynamic data for reactions involving N,N,N',N'-tetraethylterephthalamide are scarce. However, the kinetics of its formation and hydrolysis can be inferred from studies of similar amide syntheses and cleavage reactions.

The synthesis of N,N,N',N'-tetraethylterephthalamide typically proceeds via the reaction of terephthaloyl chloride with diethylamine (B46881). This is a nucleophilic acyl substitution reaction. The rate of this reaction is generally fast, influenced by the concentration of the reactants and the temperature. The use of a base, such as triethylamine (B128534) or pyridine (B92270), is common to neutralize the HCl byproduct, which can protonate the diethylamine and render it non-nucleophilic, thereby halting the reaction. The reaction is typically exothermic and thermodynamically favorable due to the formation of stable amide bonds.

The hydrolysis of N,N,N',N'-tetraethylterephthalamide to terephthalic acid and diethylamine can occur under acidic or basic conditions. Generally, amide hydrolysis is a slow process requiring forcing conditions such as strong acids or bases and elevated temperatures. libretexts.org The kinetics of hydrolysis for tertiary amides like N,N,N',N'-tetraethylterephthalamide are often slower than for primary or secondary amides under aqueous basic conditions, but this trend can be reversed in non-aqueous systems. umich.eduarkat-usa.org

A study on the hydrolysis of the precursor, terephthaloyl chloride, showed that it is rapidly hydrolyzed in aqueous solutions, with half-lives on the order of minutes at 0°C. researchgate.net This suggests that any unreacted terephthaloyl chloride during the synthesis of N,N,N',N'-tetraethylterephthalamide would be quickly converted to terephthalic acid in the presence of water.

Table 1: Postulated Kinetic and Thermodynamic Parameters for N,N,N',N'-Tetraethylterephthalamide Reactions (based on analogous systems)

| Reaction | Postulated Rate Determining Step | Expected Thermodynamic Profile | Factors Influencing Rate |

| Synthesis from Terephthaloyl Chloride | Nucleophilic attack of diethylamine on the acyl chloride | Exothermic, Favorable (ΔG < 0) | Reactant concentrations, temperature, presence of a base |

| Acid-Catalyzed Hydrolysis | Attack of water on the protonated carbonyl | Endothermic, Requires energy input | Acid concentration, temperature |

| Base-Catalyzed Hydrolysis | Attack of hydroxide (B78521) on the carbonyl carbon | Endothermic, Requires energy input | Base concentration, temperature |

Note: The data in this table is illustrative and based on general principles of amide chemistry, not on direct experimental measurements for N,N,N',N'-Tetraethylterephthalamide.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates in the reactions of N,N,N',N'-tetraethylterephthalamide is crucial for a complete mechanistic understanding.

During its synthesis from terephthaloyl chloride and diethylamine, a tetrahedral intermediate is formed upon the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride. This intermediate is typically short-lived and collapses to form the amide bond with the expulsion of a chloride ion.

In the hydrolysis of N,N,N',N'-tetraethylterephthalamide, the nature of the intermediate depends on the reaction conditions.

Acid-catalyzed hydrolysis: The reaction proceeds through the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of diethylamine as the leaving group. youtube.com

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels a diethylaminyl anion, which is subsequently protonated by the solvent.

A study on the hydrolysis of terephthaloyl chloride identified a "half-acid" intermediate, where one of the acyl chloride groups is hydrolyzed to a carboxylic acid while the other remains an acyl chloride. researchgate.net A similar intermediate, terephthalic acid mono(N,N-diethylamide), is expected to form during the partial hydrolysis of N,N,N',N'-tetraethylterephthalamide.

Stereochemical Outcomes and Control in N,N,N',N'-Tetraethylterephthalamide Transformations

The stereochemistry of N,N,N',N'-tetraethylterephthalamide is primarily associated with the rotational barrier around the amide C-N bonds. Due to the partial double bond character of the C-N bond, resulting from resonance between the nitrogen lone pair and the carbonyl group, rotation is restricted. This can lead to the existence of different conformers.

In N,N-diethylamides, the two ethyl groups can be in different chemical environments, leading to distinct signals in NMR spectroscopy at low temperatures. As the temperature increases, the rate of rotation around the C-N bond increases, and these signals coalesce. The temperature at which coalescence occurs can be used to determine the rotational energy barrier. For N,N-dimethylacetamide, this barrier is in the range of 3-20 kcal/mol. gac.edu It is expected that N,N,N',N'-tetraethylterephthalamide would exhibit similar behavior, with a comparable rotational barrier for each of the N,N-diethylamide groups.

Computational Approaches to Reaction Mechanism Elucidation

While specific computational studies on N,N,N',N'-tetraethylterephthalamide are not readily found, computational chemistry provides powerful tools to investigate its reactivity. Density Functional Theory (DFT) and other quantum chemical methods can be employed to:

Model reaction pathways: The transition states and intermediates for reactions such as hydrolysis can be calculated, providing insights into the reaction mechanism and the rate-determining steps.

Analyze conformational preferences: The rotational barriers around the C-N bonds and the preferred conformations of the molecule can be studied. This is particularly relevant for understanding the stereochemical aspects of the molecule.

Simulate solvent effects: The influence of different solvent environments on the reaction mechanism and energetics can be modeled using implicit or explicit solvent models. nih.gov

Computational studies on related molecules, such as N,N-dimethylamides, have been used to investigate rotational barriers and have shown good agreement with experimental data. researchgate.net Similar approaches could be applied to N,N,N',N'-tetraethylterephthalamide to provide a detailed, atomistic understanding of its reactivity.

Computational Chemistry Applications in Nnn N Tetraethylterephthalamide Studies

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are inherently dynamic entities. mdpi.com Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. nih.gov

For NNN'N'-Tetraethylterephthalamide, with its flexible ethyl groups attached to the amide nitrogens, MD simulations can reveal the different spatial arrangements, or conformations, that the molecule can adopt. mdpi.com These simulations can show how the molecule folds and flexes at different temperatures and in different solvent environments. researchgate.net By analyzing the simulation trajectory, one can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological system or a material matrix. mdpi.com

Table 2: Example of Conformational Analysis from a Hypothetical MD Simulation of this compound

| Conformational State | Population (%) | Key Dihedral Angle(s) |

| Conformer A (Extended) | 65% | C-N-C-C: ~180° |

| Conformer B (Folded) | 30% | C-N-C-C: ~60° |

| Other Conformations | 5% | Various |

Note: The values in this table are illustrative examples and not based on actual published research.

Predictive Modeling of Reactivity and Selectivity

Computational models can be used to predict how and where a molecule is likely to react. youtube.com For this compound, this could involve identifying the most susceptible sites for electrophilic or nucleophilic attack. Reactivity indices derived from DFT calculations, such as Fukui functions or dual descriptors, can pinpoint the atoms most likely to participate in a chemical reaction.

Predictive models can also be used to understand the selectivity of reactions. For example, if this compound were to be hydrolyzed, computational models could predict which of the two amide bonds is more likely to break first. This is achieved by calculating the activation energies for the different possible reaction pathways. The pathway with the lower activation energy is predicted to be the more favorable one. These predictive capabilities are invaluable for designing new synthetic routes or for understanding potential degradation pathways. rsc.org

Computational Design and Virtual Screening of this compound Derivatives

Computational methods are instrumental in the rational design of new molecules with desired properties. mdpi.com Starting with the structure of this compound, new derivatives can be designed in silico by modifying its chemical structure. For instance, different substituent groups could be added to the benzene (B151609) ring or the ethyl groups could be replaced with other alkyl chains.

Once a virtual library of derivatives is created, computational screening can be used to quickly evaluate their properties without the need for laboratory synthesis. ljku.edu.in For example, if the goal is to design a derivative with a larger HOMO-LUMO gap for increased stability, DFT calculations can be performed on all the designed molecules to predict this property. This virtual screening process allows chemists to prioritize the most promising candidates for synthesis, saving significant time and resources. nih.govmedium.com

Machine Learning Applications in this compound Research

Machine learning (ML) is an emerging and powerful tool in chemical research. youtube.com ML models can be trained on large datasets of chemical information to predict the properties and behavior of new molecules with incredible speed. youtube.com In the context of this compound, an ML model could be trained to predict properties like solubility, melting point, or even biological activity for a wide range of its derivatives. youtube.com

The development of such a model would typically involve generating a large dataset of this compound derivatives and their properties using high-throughput quantum chemical calculations. youtube.com This data would then be used to train a neural network or another ML algorithm. rsc.org Once trained, the model could make instantaneous predictions for new derivatives, vastly accelerating the design and discovery process. While the initial data generation can be computationally intensive, the resulting ML model provides a highly efficient way to explore a vast chemical space.

Supramolecular Chemistry and Self Assembly of Nnn N Tetraethylterephthalamide

Non-Covalent Interactions Governing N,N,N',N'-Tetraethylterephthalamide Aggregation

The self-assembly of N,N,N',N'-tetraethylterephthalamide is primarily driven by a combination of hydrogen bonding, π-π stacking, and van der Waals forces. These non-covalent interactions work in concert to direct the spatial organization of the molecules into larger, ordered structures.

A predominant feature in the aggregation of terephthalamide (B1206420) derivatives is the formation of hydrogen bonding networks. In the case of N,N,N',N'-tetraethylterephthalamide, the secondary amide groups (N-H) can act as hydrogen bond donors, while the carbonyl oxygen atoms (C=O) serve as acceptors. This leads to the formation of robust intermolecular N-H···O hydrogen bonds.

Studies on analogous N,N'-dialkyl-1,4-benzenedicarboxamides have demonstrated the formation of one-dimensional (1D) molecular assemblies through these N-H···O hydrogen-bonding interactions. rsc.orgrsc.org This suggests that N,N,N',N'-tetraethylterephthalamide molecules likely arrange themselves into columnar structures or tapes, where the molecules are linked head-to-tail by hydrogen bonds. The strength and directionality of these hydrogen bonds are crucial in defining the primary structure of the supramolecular assembly.

In more complex terephthalamide systems, such as N′-tetrakis(2-hydroxyethyl)terephthalamide, extensive intermolecular O-H···O hydrogen bonds lead to the formation of a three-dimensional supramolecular architecture. nih.gov While N,N,N',N'-tetraethylterephthalamide lacks hydroxyl groups, the fundamental principle of hydrogen bond-directed assembly remains central to its behavior. The dimensionality of these hydrogen bond networks can significantly influence the material's physical properties.

In many organic crystalline materials, π-π stacking interactions are a key factor in determining the packing arrangement. nih.gov The interplay between hydrogen bonding and π-π stacking is a common theme in crystal engineering. For instance, in some systems, the hydrogen bonds dictate the primary chain formation, and these chains then pack together, stabilized by π-π interactions between the aromatic cores. The efficiency of this stacking is influenced by the steric hindrance and conformation of the ethyl groups.

In certain environments, particularly in the presence of more polar solvents, hydrophobic effects can also play a role. The nonpolar ethyl groups will tend to minimize their contact with the polar medium, which can drive the aggregation of the terephthalamide molecules. In the solid state, these alkyl chains will pack in a way that maximizes van der Waals contacts, contributing to the cohesion of the crystal lattice. The even-odd effect observed in the phase transitions of N,N'-dialkyl-terephthalamides with varying alkyl chain lengths underscores the importance of these packing interactions. rsc.org

Formation of Supramolecular Assemblies

The non-covalent interactions detailed above lead to the formation of various supramolecular assemblies. The specific architecture of these assemblies is a result of the inherent molecular information encoded in the structure of N,N,N',N'-tetraethylterephthalamide.

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. nih.gov The terephthalamide scaffold, with its defined arrangement of hydrogen bond donors and acceptors and its aromatic surface, has the potential to act as a recognition unit.

While specific studies on the molecular recognition properties of N,N,N',N'-tetraethylterephthalamide are not extensively documented, related diarylamide systems have been shown to exhibit quasiracemate formation, which is a testament to the subtle molecular recognition processes that govern their co-crystallization. mdpi.com The shape and electronic complementarity between interacting molecules are key to these recognition events. The ethyl groups of N,N,N',N'-tetraethylterephthalamide would also influence its recognition properties by introducing steric factors and a lipophilic surface.

Host-guest chemistry involves the formation of a complex between a host molecule, which possesses a cavity or binding site, and a guest molecule that fits within it. nih.gov The self-assembly of N,N,N',N'-tetraethylterephthalamide could potentially lead to the formation of porous supramolecular structures capable of encapsulating guest molecules.

For instance, the one-dimensional hydrogen-bonded tapes could arrange in such a way as to create channels or cavities within the crystal lattice. The size and shape of these potential cavities would be determined by the dimensions of the terephthalamide molecule and the nature of the intermolecular packing. While there is no specific literature detailing N,N,N',N'-tetraethylterephthalamide as a host, the broader class of terephthalamides has been explored for creating such structures. The ability to act as a host would depend on the successful formation of a stable, porous framework that can accommodate guest molecules of a complementary size and chemical nature.

Directed Self-Assembly into Ordered Structures

Directed self-assembly (DSA) is a powerful strategy for arranging molecules into well-defined, large-scale patterns, moving beyond the short-range order typical of spontaneous self-assembly. nih.govyoutube.com For a molecule like N,N,N',N'-Tetraethylterephthalamide, DSA techniques could be employed to control the orientation and packing of its supramolecular aggregates on a substrate, leading to functional materials with anisotropic properties. The primary methods for achieving this are grapho-epitaxy and chemo-epitaxy. magtech.com.cn

Grapho-epitaxy involves the use of topographically patterned substrates, where nanoscale trenches or pillars physically guide the assembly of molecular structures. magtech.com.cn One could envision that when a solution of N,N,N',N'-Tetraethylterephthalamide is evaporated on such a surface, the growing supramolecular fibers would align along the predefined channels, creating a highly ordered array.

Chemo-epitaxy relies on creating a surface with chemically distinct regions that exhibit different affinities for the assembling molecule. magtech.com.cn For instance, a substrate could be patterned with alternating hydrophilic and hydrophobic stripes. The N,N,N',N'-Tetraethylterephthalamide molecules would preferentially assemble on the regions with more favorable interactions, guided by the chemical pattern.

A relevant example from a related class of materials involves poly(2,2-disulfonyl-4,4-benzidine terephthalamide) (PBDT), a rigid, rod-like macromolecule. hokudai.ac.jp When embedded in a hydrogel, internal stresses developed during swelling can direct the PBDT molecules to align into highly ordered, lattice-like structures. hokudai.ac.jp This demonstrates that forces generated within a soft material system can be used to direct the assembly of terephthalamide-containing units. Similarly, epitaxy on a crystalline substrate can direct the self-assembly and crystal orientation of polymers, a principle applicable to smaller, self-assembling molecules. nih.gov

Table 1: Methodologies for Directed Self-Assembly and Their Application to Terephthalamide-like Systems

| DSA Method | Guiding Principle | Potential Outcome for N,N,N',N'-Tetraethylterephthalamide | Related Research Finding |

|---|---|---|---|

| Grapho-Epitaxy | Topographical confinement (trenches, pillars) on a substrate. magtech.com.cn | Alignment of supramolecular fibers along predefined channels. | Used to create dense, ordered nano-patterns from block copolymers. magtech.com.cn |

| Chemo-Epitaxy | Spatially defined chemical patterns (e.g., hydrophobic/hydrophilic) on a substrate. magtech.com.cn | Preferential nucleation and growth of assemblies on specific chemical domains. | Tailored surface energies direct the alignment of block copolymer domains. magtech.com.cn |

| Internal Stress Fields | Mechanical forces (e.g., from swelling) within a host matrix. hokudai.ac.jp | Orientation of molecular aggregates along stress lines within a gel. | Rigid PBDT molecules form ordered patterns when a composite hydrogel swells. hokudai.ac.jp |

| Epitaxial Growth | Crystallographic matching with an underlying crystalline substrate. nih.gov | Formation of single-crystal-like domains with controlled molecular orientation. | Epitaxy on oriented polymer films directs the structure of block copolymers. nih.gov |

External Stimuli Responsiveness in N,N,N',N'-Tetraethylterephthalamide Supramolecular Systems

Supramolecular systems are held together by non-covalent interactions, such as hydrogen bonds and π-π stacking, which can be disrupted or modified by external stimuli. youtube.com This allows for the creation of "smart" materials that respond to changes in their environment. nih.gov For a system based on N,N,N',N'-Tetraethylterephthalamide, the network of intermolecular hydrogen bonds would be the primary target for external control.

Temperature is a fundamental stimulus. Increasing the temperature provides thermal energy that can overcome the energy of the hydrogen bonds holding the self-assembled network together, leading to a transition from an ordered, gel-like state to a disordered, liquid-like (sol) state. This gel-sol transition is often reversible upon cooling.

Light can be used as a stimulus if a photoresponsive moiety is incorporated into the system, either as part of the primary molecule or as an additive. For example, a molecule that undergoes a significant shape change (e.g., cis-trans isomerization) upon irradiation could disrupt or promote the packing of the N,N,N',N'-Tetraethylterephthalamide assemblies.

Chemical Stimuli can also trigger a response. While N,N,N',N'-Tetraethylterephthalamide itself is not strongly pH-responsive, its assembly could be controlled in a multi-component system. For instance, co-gelation with a molecule containing acidic or basic groups could make the resulting material sensitive to pH changes. nih.gov Similarly, the introduction of specific ions or molecules that compete for hydrogen bonding sites could lead to the dissolution of the supramolecular structure. Redox-active components could also be used to trigger gel-sol transitions through chemical reactions. rsc.org

Table 2: Potential Stimuli-Responsive Behavior of N,N,N',N'-Tetraethylterephthalamide Systems

| Stimulus | Mechanism of Action | Predicted Response |

|---|---|---|

| Temperature | Disruption of non-covalent interactions (especially hydrogen bonds) via thermal energy. nih.gov | Reversible gel-to-sol transition upon heating. |

| Light | Isomerization or reaction of a co-assembled photo-active molecule. rsc.org | Photo-induced gelation or gel dissolution. |

| pH | Protonation/deprotonation of a functional co-gelator, altering electrostatic interactions. nih.govtudelft.nl | pH-triggered formation or collapse of the gel network. |

| Redox Reaction | Change in the chemical structure of a redox-active component, affecting its ability to self-assemble. rsc.org | Gel-sol transition induced by an oxidizing or reducing agent. |

| Solvent Composition | Alteration of solvent polarity, affecting the solubility of the gelator and the strength of solvophobic effects. | Dissolution or formation of the gel upon addition of a good or poor solvent. |

Applications in Supramolecular Gels and Soft Materials

Low-molecular-weight gelators (LMWGs) like N,N,N',N'-Tetraethylterephthalamide are capable of self-assembling in a solvent to form a three-dimensional fibrous network, immobilizing the liquid phase to create a supramolecular gel. rsc.org These soft materials have a wide range of potential applications stemming from their stimuli-responsive nature and the hierarchical structure of the self-assembled network. rsc.org

The ability to tune the gelator's molecular structure allows for the manipulation of the resulting material's properties. rsc.org For N,N,N',N'-Tetraethylterephthalamide, the interplay between the hydrogen-bonding amides, the rigid aromatic core, and the flexible ethyl groups would dictate the mechanical properties (e.g., stiffness, elasticity) of the resulting gel.

Potential applications include:

Drug Delivery: The gel network could serve as a carrier for therapeutic agents, releasing them in a controlled manner as the gel matrix degrades or responds to a specific stimulus (e.g., a change in temperature or pH at a disease site). nih.gov

Tissue Engineering: Gels can provide a hydrated, porous scaffold that mimics the extracellular matrix, supporting cell growth and proliferation. nih.gov The terephthalamide-based PBDT system has been explored for creating materials with anisotropic mechanical properties, similar to cartilage, highlighting the potential in regenerative medicine. hokudai.ac.jp

Sensors: If the gelation process is sensitive to the presence of a specific analyte (e.g., an ion or molecule that disrupts assembly), this could be harnessed for chemical sensing applications. nih.gov

Environmental Remediation: Gels could be designed to selectively absorb pollutants, such as oils or toxic organic compounds, from water. rsc.org

Table 3: Research on Related Gelators and Potential Applications

| Gelator System | Key Features | Demonstrated/Potential Application | Reference |

|---|---|---|---|

| Poly(p-phenylene terephthalamide) (PPTA) | Rigid polymer formed from terephthaloyl chloride (TPC) and p-phenylenediamine (B122844) (PPD). | High-strength fibers (e.g., Kevlar); basis for advanced materials. | rsc.org |

| Poly(2,2-disulfonyl-4,4-benzidine terephthalamide) (PBDT) | Rigid, rod-like terephthalamide-containing polyanion. | Formation of hydrogels with anisotropic mechanical properties for tissue engineering. | hokudai.ac.jp |

| Low-Molecular-Weight Gelators (General) | Self-assembly via non-covalent forces (H-bonding, π-π stacking). | Drug delivery, regenerative medicine, environmental remediation, sustainable energy. | rsc.org |

| pH-Responsive Gelators | Contain ionizable groups (acids/bases). | Injectable gels for drug/cell delivery; systems with tunable release kinetics. | nih.govtudelft.nl |

Derivatization Strategies and Functionalization of Nnn N Tetraethylterephthalamide

Synthetic Approaches for Modifying the Terephthalamide (B1206420) Core

The derivatization of the N,N,N',N'-tetraethylterephthalamide core primarily involves electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring. The amide groups are moderate activating groups and ortho-, para-directing. However, the steric hindrance from the N-ethyl groups can influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions that can be applied to the terephthalamide core include:

Halogenation: Bromination and chlorination can introduce halogen atoms onto the aromatic ring, typically at the positions ortho to the amide groups. These reactions are often catalyzed by a Lewis acid. For instance, bromination can be achieved using N-bromosuccinimide (NBS) with a catalytic amount of a Lewis acid.

Nitration: The introduction of a nitro group (-NO2) is typically accomplished using a mixture of nitric acid and sulfuric acid. The strong acidic conditions can, however, lead to protonation of the amide nitrogen, which deactivates the ring and directs substitution to the meta position. mdpi.com Careful control of reaction conditions is crucial to achieve the desired substitution pattern.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H) onto the aromatic ring.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively. A Lewis acid catalyst is required, and the reactivity can be influenced by the nature of the alkyl or acyl halide.

Another significant approach for modifying the terephthalamide core is through metalation , specifically directed ortho-metalation (DoM). In this strategy, a strong base, such as an organolithium reagent, is used to deprotonate a position ortho to the amide group. The resulting lithiated species can then react with a variety of electrophiles to introduce a wide range of functional groups. This method offers high regioselectivity.

Introduction of Diverse Functional Groups

The initial functionalization of the terephthalamide core, often through halogenation, opens the door to a vast array of further modifications via cross-coupling reactions. Palladium-catalyzed reactions are particularly powerful in this context.

| Functional Group | Synthetic Method | Reagents and Conditions |

| Aryl or Heteroaryl | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3) |

| Alkynyl | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et3N) |

| Amino | Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu) |

| Cyano | Cyanation | Zn(CN)2, Pd catalyst |

| Alkoxy | Ullmann Condensation | Alcohol, Cu catalyst, base |

These cross-coupling reactions allow for the precise installation of functional groups that can impart specific properties to the N,N,N',N'-tetraethylterephthalamide molecule, such as altered electronic properties, the ability to coordinate with metal ions, or sites for further polymerization.

Chemo- and Regioselectivity in Derivatization Reactions

Achieving control over the position and type of functional group introduced is a critical aspect of derivatizing N,N,N',N'-tetraethylterephthalamide.

Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the two N,N-diethylamide substituents. As ortho-, para-directing groups, they activate the positions at carbons 2, 3, 5, and 6 of the terephthaloyl ring. Due to symmetry, positions 2 and 6 are equivalent, as are 3 and 5. Steric hindrance from the ethyl groups can disfavor substitution at the ortho positions (2 and 6), potentially leading to a higher yield of the para-substituted product (relative to the two amide groups, which is the meta position of the ring, i.e., positions 3 and 5).

The use of directed ortho-metalation provides a powerful tool for achieving high regioselectivity, specifically targeting the positions adjacent to the amide groups.

Chemoselectivity becomes important when multiple reactive sites are present in the molecule. For instance, in a halogenated N,N,N',N'-tetraethylterephthalamide derivative, subsequent cross-coupling reactions can be controlled by the choice of catalyst and reaction conditions to selectively react at the halogenated site without affecting the amide functionalities. In cases of di- or poly-halogenated terephthalamides, selective mono- or di-functionalization can often be achieved by controlling the stoichiometry of the reagents.

Influence of Substituents on Molecular Interactions and Assembly

The introduction of substituents onto the N,N,N',N'-tetraethylterephthalamide core has a profound impact on its intermolecular interactions and, consequently, its self-assembly behavior and bulk properties.

| Substituent Property | Influence on Molecular Interactions | Effect on Assembly |

| Size and Shape | Steric hindrance can disrupt close packing and alter crystal lattice parameters. | Can lead to the formation of more open or porous structures. |

| Polarity and Hydrogen Bonding Capability | Introduction of groups like -OH, -NH2, or -COOH can lead to strong, directional hydrogen bonding networks. | Promotes the formation of well-defined supramolecular architectures, such as sheets or tapes. |

| π-Stacking Ability | Aromatic or heteroaromatic substituents can engage in π-π stacking interactions. | Can drive the formation of columnar or lamellar structures. |

| Hydrophobicity/Hydrophilicity | Affects the solubility of the molecule and its interactions in different solvent environments. | Influences self-assembly at interfaces or in solution, leading to micelles, vesicles, or films. |

For example, the introduction of long alkyl chains can lead to van der Waals interactions that promote the formation of lamellar structures in the solid state. Conversely, the incorporation of hydrogen-bonding moieties can lead to the formation of robust, one- or two-dimensional networks.

Creation of Multi-Functional N,N,N',N'-Tetraethylterephthalamide Systems

The derivatization strategies discussed above can be employed to create multi-functional materials where N,N,N',N'-tetraethylterephthalamide acts as a core building block.

One key application is in the synthesis of polymers . By introducing two reactive functional groups at opposite ends of the molecule, N,N,N',N'-tetraethylterephthalamide derivatives can serve as monomers for polymerization. For example, a di-amino functionalized derivative can be polymerized with a diacyl chloride to form a polyamide, or a diol derivative can be used to synthesize polyesters. These polymers can exhibit unique properties derived from the rigid terephthalamide core, such as high thermal stability and mechanical strength.

Another area of interest is the development of metal-organic frameworks (MOFs) . By functionalizing the terephthalamide with carboxylic acid groups, it can act as an organic linker that coordinates with metal ions to form a porous, crystalline framework. The N-ethyl groups within the pores can influence the guest-binding properties of the resulting MOF.

Furthermore, the introduction of specific functional groups can lead to materials with applications in areas such as:

Luminescent materials: By incorporating chromophoric or fluorophoric moieties.

Liquid crystals: Through the attachment of mesogenic groups.

Sensors: By introducing groups that can selectively bind to analytes of interest.

The ability to systematically modify the N,N,N',N'-tetraethylterephthalamide scaffold through a variety of synthetic routes provides a powerful platform for the rational design and synthesis of new materials with tailored functionalities.

Advanced Analytical Methodologies in Nnn N Tetraethylterephthalamide Research

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable in the structural elucidation and characterization of NNN'N'-Tetraethylterephthalamide. mdpi.com These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the molecular structure of a substance in solution. sigmaaldrich.comebsco.com It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom. ebsco.comwikipedia.org In the context of this compound, ¹H and ¹³C NMR are the most utilized techniques.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the ethyl and aromatic protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide valuable information about the connectivity and arrangement of atoms within the molecule.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the terephthalamide (B1206420) core and the tetraethyl substitution.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for more complex structural assignments, confirming the connectivity between protons and carbons. wikipedia.org

| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Information Obtained |

| ¹H | 1D NMR | 1.0 - 1.5 (CH₃), 3.0 - 3.5 (CH₂), 7.0 - 8.0 (Aromatic) | Number of different proton environments, neighboring protons (splitting), and relative number of protons (integration). |

| ¹³C | 1D NMR | 10 - 20 (CH₃), 40 - 50 (CH₂), 120 - 140 (Aromatic), 160 - 170 (C=O) | Number of different carbon environments. |

| ¹H-¹H | COSY | N/A | Correlation between neighboring protons. |

| ¹H-¹³C | HMBC | N/A | Correlation between protons and carbons separated by 2-3 bonds. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. sigmaaldrich.com It is a crucial tool for determining the molecular weight of this compound and for obtaining information about its fragmentation pattern, which can aid in structural confirmation. sigmaaldrich.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound with high accuracy. Techniques like electrospray ionization (ESI) are often employed to gently ionize the molecule, preserving the molecular ion for detection. sigmaaldrich.comnih.gov

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. wikipedia.orgchromatographyonline.com This provides detailed structural information by revealing how the molecule breaks apart.

| Technique | Information Obtained | Typical Application |

| Electrospray Ionization (ESI) | Molecular weight of the compound. | Determination of the molecular formula. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. | Unambiguous identification of the compound. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. | Confirmation of the molecular structure and identification of substructures. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. illinois.edu For a vibration to be IR active, there must be a change in the dipole moment of the molecule. edinst.comlibretexts.org The IR spectrum of this compound would show characteristic absorption bands for the C=O (amide), C-N (amide), and C-H (aliphatic and aromatic) bonds.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. wiley-vch.de For a vibrational mode to be Raman active, there must be a change in the polarizability of the molecule. edinst.comlibretexts.org Raman spectroscopy can provide complementary information to IR, particularly for non-polar bonds.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, aiding in its structural confirmation. researchgate.net

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Amide I) | Stretching | 1630 - 1680 | 1630 - 1680 |

| N-H (Amide II) | Bending | Not Present | Not Present |

| C-N (Amide III) | Stretching | 1200 - 1300 | 1200 - 1300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 | 1450 - 1600 |

UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule. researchgate.net

UV-Visible Spectroscopy: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. spectroscopyonline.com This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of this compound would be expected to show absorption bands arising from π-π* transitions within the aromatic ring and n-π* transitions associated with the carbonyl groups of the amide functionalities. researchgate.net

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. researchgate.net Not all molecules that absorb UV-visible light fluoresce. If this compound is fluorescent, its emission spectrum can provide information about its excited state properties. The technique is known for its high sensitivity. mdpi.com

| Technique | Information Obtained | Expected Wavelength Range |

| UV-Visible Absorption | Electronic transitions (π-π, n-π). | 200 - 400 nm |

| Fluorescence Emission | Excited state properties and relaxation pathways. | Dependent on excitation wavelength, typically >300 nm |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification and analysis of this compound, particularly in complex mixtures. biomedpharmajournal.org

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. openaccessjournals.comresearchgate.net The development of a robust HPLC method is critical for the analysis of this compound. ejgm.co.uk

A typical HPLC method for this compound would likely employ a reversed-phase column (e.g., C18) due to the compound's relatively nonpolar nature. mdpi.com The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ejgm.co.ukmdpi.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. ejgm.co.ukmdpi.com

Method development involves optimizing various parameters to achieve good resolution, peak shape, and analysis time. researchgate.net These parameters include the column type, mobile phase composition (including the use of isocratic or gradient elution), flow rate, and detector wavelength. openaccessjournals.commdpi.com

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Elution of the analyte from the column. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple separations, gradient for complex mixtures or to reduce analysis time. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at ~254 nm | Quantification of the analyte. |

| Injection Volume | 10 - 20 µL | Introduction of the sample into the system. |

Gas Chromatography (GC) Applications

Gas chromatography (GC) serves as a powerful tool for the separation and analysis of volatile and thermally stable compounds like N,N,N',N'-Tetraethylterephthalamide. In the context of its research, GC is primarily utilized for assessing the purity of synthesized batches and for quantitative analysis. libretexts.orgdrawellanalytical.com The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. researchgate.net

In a typical GC analysis of N,N,N',N'-Tetraethylterephthalamide, the compound is vaporized and carried by an inert gas through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. libretexts.org The area under the resulting peak in the chromatogram is proportional to the concentration of the compound, enabling accurate quantification. libretexts.org Modern GC instruments can be equipped with various detectors, such as Flame Ionization Detectors (FID) or Mass Spectrometers (MS), the latter of which provides definitive structural information, a technique known as GC-MS. researchgate.netprocesssensing.com

Table 1: Representative GC Parameters for Analysis

| Parameter | Value |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp to 300 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Detector | FID or MS |

| Detector Temperature | 300 °C |

Diffraction Techniques for Solid-State Structure Elucidation

Diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms and molecules in the solid state.

X-ray Diffraction (Single Crystal and Powder)

X-ray diffraction (XRD) is a non-destructive technique that provides detailed information about the crystalline structure of materials. xos.comthermofisher.com It is based on the principle of constructive interference of monochromatic X-rays scattered by the ordered arrangement of atoms in a crystal lattice. carleton.edulibretexts.org

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples, which consist of many small, randomly oriented crystallites. americanpharmaceuticalreview.comunits.it While it does not provide the same level of atomic detail as SC-XRD, PXRD is a powerful tool for phase identification, assessing sample purity, and studying polymorphism. americanpharmaceuticalreview.comnih.gov The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline form of N,N,N',N'-Tetraethylterephthalamide. americanpharmaceuticalreview.com By comparing the experimental pattern to a database or a simulated pattern from single-crystal data, the identity and crystalline phase of the bulk material can be confirmed. units.it

Table 2: Comparison of X-ray Diffraction Techniques

| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |

| Sample Type | Single, well-ordered crystal | Polycrystalline powder |

| Information Obtained | Precise atomic coordinates, bond lengths, bond angles, crystal packing | Phase identification, lattice parameters, crystallinity, polymorphism |

| Application | Absolute structure determination | Routine analysis, quality control |

Thermal Analysis for Investigating Transitions and Stability

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. lucideon.com For N,N,N',N'-Tetraethylterephthalamide, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable. universallab.orgslideshare.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. universallab.org This is useful for determining the thermal stability of N,N,N',N'-Tetraethylterephthalamide, identifying the temperature at which it begins to decompose, and quantifying any residual mass.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. universallab.org DSC can identify phase transitions such as melting, crystallization, and glass transitions. lucideon.comiitd.ac.in For N,N,N',N'-Tetraethylterephthalamide, DSC is used to determine its melting point and enthalpy of fusion, providing insights into its crystalline nature and purity.

Table 3: Typical Thermal Analysis Data for N,N,N',N'-Tetraethylterephthalamide

| Analysis | Parameter | Typical Value |

| TGA | Onset of Decomposition | > 300 °C |

| DSC | Melting Point | ~127 °C chemicalbook.com |

| DSC | Enthalpy of Fusion | Varies with crystalline form |

Advanced Microscopy for Supramolecular Assemblies

The ability of N,N,N',N'-Tetraethylterephthalamide to form supramolecular assemblies can be directly visualized using advanced microscopy techniques. These methods provide morphological information on the nanoscale and microscale.

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to obtain high-resolution images of the self-assembled structures. beilstein-journals.org SEM provides detailed information about the surface topography of the assemblies, while TEM can reveal their internal structure. beilstein-journals.orgAtomic Force Microscopy (AFM) is another powerful tool that can provide three-dimensional images of the supramolecular structures with sub-nanometer resolution, allowing for the characterization of their size, shape, and surface features. nih.gov These microscopy techniques have been instrumental in confirming the formation of high-aspect-ratio nanostructures and other complex assemblies from related terephthalamide-based molecules. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, offering a comprehensive analysis of complex mixtures. nih.govchemijournal.com In the context of N,N,N',N'-Tetraethylterephthalamide research, Gas Chromatography-Mass Spectrometry (GC-MS) is a prime example of a powerful hyphenated technique. researchgate.netresearchgate.net

GC-MS couples a gas chromatograph with a mass spectrometer. researchgate.net As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments. This allows for the unequivocal identification of N,N,N',N'-Tetraethylterephthalamide, as well as the characterization of any impurities or degradation products present in the sample. researchgate.net Other hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), could also be applied, particularly for analyzing less volatile derivatives or reaction mixtures. nih.gov

Environmental Fate and Degradation Mechanisms of Nnn N Tetraethylterephthalamide

Photodegradation Pathways and Kinetics

Photodegradation, the breakdown of compounds by light, is a significant removal process for many organic chemicals in the environment. The rate and pathway of photodegradation depend on the light absorption properties of the molecule and the presence of other reactive species.

The degradation of organic pollutants through photolysis and photocatalysis often follows specific kinetic models, which describe the rate of the reaction. nih.govscielo.org.ar The Langmuir-Hinshelwood (L-H) model, for instance, is frequently used to describe the kinetics of heterogeneous photocatalytic degradation, where the reaction rate depends on the concentration of the substance adsorbed onto the photocatalyst surface. scielo.org.armdpi.com In many cases, at low substrate concentrations, this model simplifies to a pseudo-first-order kinetic model. scielo.org.armdpi.com

Studies on various organic dyes and pharmaceuticals have shown that the efficiency of photodegradation can be significantly enhanced by the presence of a photocatalyst, such as titanium dioxide (TiO2) or strontium zirconate (SrZrO3), under UV or visible light irradiation. nih.govnih.gov The process involves the generation of highly reactive hydroxyl radicals, which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler compounds like CO2 and H2O. scielo.org.ar The degradation rate is influenced by factors such as the initial concentration of the pollutant, the catalyst dosage, and the pH of the solution. scielo.org.arnih.gov For example, the photodegradation of the anthelmintic drug praziquantel (B144689) was found to be significantly more efficient with UV-C radiation compared to UV-A, and the rate was further increased by the addition of hydrogen peroxide or a TiO2 film catalyst. nih.gov

Table 1: Common Kinetic Models in Photodegradation Studies

| Kinetic Model | Equation | Description |

|---|---|---|

| Pseudo-First-Order | ln(C₀/C) = k_ap * t | The reaction rate is dependent on the concentration of one reactant. scielo.org.ar |

| Langmuir-Hinshelwood (L-H) | r = (k * K * C) / (1 + K * C) | Relates the reaction rate to the adsorption of the substrate on the catalyst surface. scielo.org.armdpi.com |

Biodegradation Mechanisms in Various Environmental Compartments

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi, and is a critical process for the removal of pollutants from the environment. researchgate.net The susceptibility of a compound to biodegradation depends on its chemical structure.

While specific studies on NNN'N'-Tetraethylterephthalamide are not available, the biodegradation of structurally related compounds, particularly polyethylene (B3416737) terephthalate (B1205515) (PET), has been extensively studied. Microorganisms are known to colonize the surface of plastics, forming biofilms and secreting enzymes that break down the polymer. mdpi.comfrontiersin.org Over 90 types of microorganisms, including bacteria and fungi, have been identified as capable of degrading petroleum-based plastics. frontiersin.org

The process generally involves microorganisms attaching to the material's surface, followed by the secretion of extracellular enzymes that break the polymer chains into smaller fragments (biofragmentation). mdpi.com These smaller molecules, such as oligomers and monomers, can then be assimilated by the microbes and used as a source of carbon and energy, a process known as mineralization. mdpi.comfrontiersin.org For instance, bacterial strains like Enterobacter asburiae and Bacillus sp. have been isolated from the gut of insects and shown to degrade polyethylene. frontiersin.org Similarly, various bacteria and fungi have been identified that can degrade n-alkyl tetrahydrothiophenes found in petroleum by oxidizing the alkyl side chains. nih.gov Given the amide linkages in this compound, it is plausible that similar microbial processes involving hydrolytic enzymes could lead to its degradation.

The key to microbial degradation lies in the enzymes they produce. For polyesters like PET, enzymes such as cutinases, lipases, and esterases play a crucial role in hydrolysis. mdpi.comresearchgate.net These enzymes cleave the ester bonds in the polymer backbone. researchgate.net A well-known example is the PETase enzyme from the bacterium Ideonella sakaiensis, which, along with the enzyme MHETase, can efficiently break down PET into its monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG). researchgate.netnih.gov

The enzymatic degradation process typically involves two main steps: the adsorption of the enzyme onto the polymer surface, followed by the catalytic cleavage of the chemical bonds. frontiersin.orgbiorxiv.org The efficiency of this process is influenced by factors such as temperature, pH, and the crystallinity of the polymer. nih.govdtu.dk For example, the enzymatic degradation of PET is significantly enhanced at temperatures near its glass transition temperature. dtu.dk Given the structural similarity between the ester bonds in PET and the amide bonds in this compound, it is conceivable that hydrolases, particularly amidases, could catalyze the breakdown of this compound. The likely initial products would be terephthalic acid and diethylamine (B46881).

Table 2: Key Enzymes in the Biodegradation of Polymers

| Enzyme | Enzyme Class | Action | Source Organisms (Examples) |

|---|---|---|---|

| PETase | Hydrolase | Degrades PET by hydrolyzing ester bonds. researchgate.netnih.gov | Ideonella sakaiensis nih.gov |

| MHETase | Hydrolase | Hydrolyzes MHET, an intermediate of PET degradation. researchgate.netnih.gov | Ideonella sakaiensis nih.gov |

| Cutinase | Hydrolase (Esterase) | Degrades cutin (a plant polyester) and also shows activity against synthetic polyesters like PET. mdpi.comdtu.dk | Fungi, Bacteria |

| Lipase (B570770) | Hydrolase (Esterase) | Hydrolyzes lipids and can also degrade some polyesters. nih.gov | Pseudomonas species nih.gov |

| Esterase | Hydrolase | A broad class of enzymes that split esters into an acid and an alcohol. mdpi.com | Various microorganisms |

Sorption and Desorption Behavior in Environmental Matrices

Sorption, the process by which a chemical binds to solid particles such as soil or sediment, is a critical determinant of its environmental transport and bioavailability. researchgate.netnih.gov The tendency of an organic compound to sorb is often related to its hydrophobicity and the organic carbon content of the environmental matrix. researchgate.net

The sorption of organic compounds in soil and sediment is typically described using isotherm models, such as the Linear and Freundlich models. nih.gov The linear model assumes a constant partitioning between the solid and water phases, described by the distribution coefficient (Kd). The Freundlich model is more versatile and can describe non-linear sorption behavior. nih.gov For many organic pollutants, including hormones and antibiotics, sorption is significantly correlated with the organic carbon content of the soil or sediment, indicating that hydrophobic partitioning is a key mechanism. researchgate.net For this compound, its mobility in soil and groundwater would be highly dependent on its sorption coefficient. Compounds with strong sorption tend to be less mobile and accumulate in soil and sediment. nih.gov

Table 3: Common Sorption Isotherm Models

| Isotherm Model | Equation | Parameters | Description |

|---|

Transport and Distribution Mechanisms in Aquatic and Terrestrial Systems

The movement and distribution of a chemical through the environment are governed by a combination of its physical and chemical properties and environmental transport pathways. epa.gov Once released, a compound like this compound can partition between air, water, soil, and sediment. nih.gov

Modeling Environmental Fate and Persistence

Environmental fate models are essential tools for predicting the persistence and distribution of chemicals in the environment. frontiersin.orgyork.ac.uk These models integrate data on a chemical's properties (e.g., degradation rates, sorption coefficients) with information about the environment (e.g., soil type, water flow rates) to simulate its behavior over time. researchgate.net

Various models exist, ranging in complexity. frontiersin.org For example, pesticide leaching models like PELMO simulate the movement of chemicals through the soil profile, accounting for processes like degradation and sorption. frontiersin.org Hydrological models such as HYDRUS can be coupled with other models to track contaminant fate from soil to groundwater. frontiersin.org In aquatic ecosystems, models like AQUATOX can simulate the fate of chemicals and their ecological effects on various trophic levels. epa.govepa.gov These models can be used to perform risk assessments and evaluate the potential for long-range transport and bioaccumulation. nih.gov To model the fate of this compound, one would need to determine its key physicochemical properties and degradation rates through laboratory or field studies. These data could then be used as inputs for models like PELMO or AQUATOX to predict its likely concentrations and persistence in different environmental compartments. frontiersin.orgepa.gov

Transformation Products and their Chemical Characterization

While specific research detailing the environmental transformation products of N,N,N',N'-Tetraethylterephthalamide is not extensively available in peer-reviewed literature, the chemical structure of the compound allows for the prediction of its principal degradation pathways based on studies of analogous molecules, such as other terephthalamides and polyesters like polyethylene terephthalate (PET). The primary mechanism for the environmental breakdown of N,N,N',N'-Tetraethylterephthalamide is expected to be the hydrolysis of its amide bonds.

The degradation of N,N,N',N'-Tetraethylterephthalamide would likely proceed via a two-step hydrolysis process. The initial hydrolysis of one amide bond would yield an intermediate, N¹,N¹-diethyl-4-(diethylcarbamoyl)benzamide, and diethylamine. Subsequent hydrolysis of the remaining amide bond in the intermediate would release a second molecule of diethylamine and result in the formation of terephthalic acid. This pathway is consistent with the known behavior of amides in aqueous environments and the observed degradation of similar chemical structures.

In studies on the biodegradation of related terephthalate compounds, such as diethyl terephthalate (DET), research has identified terephthalic acid (TPA) as the primary intermediate. nih.gov For instance, the bacterium Delftia sp. WL-3 has been shown to hydrolyze DET into TPA, which is then further metabolized. nih.gov The degradation pathway continues with the conversion of TPA to protocatechuic acid (PCA), which can then be incorporated into central metabolism. nih.gov Similarly, the depolymerization of PET, a polymer of terephthalic acid, also yields terephthalic acid and its mono-ester derivative as primary breakdown products. nih.gov

The chemical characterization of these potential transformation products would rely on standard analytical techniques. In studies of related compounds, researchers have utilized methods such as Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) to identify functional groups and confirm the structure of degradation products. researchgate.netresearchgate.net Mass spectrometry, particularly in conjunction with chromatographic separation techniques (e.g., GC-MS or LC-MS), would be essential for the definitive identification and quantification of the parent compound and its transformation products in environmental samples.

Based on these degradation pathways observed in analogous compounds, the following table outlines the likely transformation products of N,N,N',N'-Tetraethylterephthalamide.

Table 1: Potential Transformation Products of N,N,N',N'-Tetraethylterephthalamide and their Characterization

| Compound Name | Molecular Formula | Structure | Formation Pathway |

|---|---|---|---|

| N¹,N¹-diethyl-4-(diethylcarbamoyl)benzamide | C₁₄H₂₀N₂O₂ | (Structure not available) | Partial hydrolysis of one amide bond of the parent compound. |

| Terephthalic acid (TPA) | C₈H₆O₄ | (Structure not available) | Complete hydrolysis of both amide bonds of the parent compound. nih.govresearchgate.net |